N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide
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Overview
Description
N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring, an oxirane (epoxide) group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between a ketone and an amine under acidic or basic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the phenol, followed by reaction with a halogenated aromatic compound.
Oxirane Ring Formation: The oxirane ring is typically formed through an epoxidation reaction. This can be accomplished using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the oxirane ring to a diol or to reduce the carbonyl group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyphenyl group. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens, alkylating agents, nucleophiles
Hydrolysis: HCl, NaOH
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or diols.
Scientific Research Applications
N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s oxirane group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-Oxo-1-(4-chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide
- N-[5-Oxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide
- N-[5-Oxo-1-(4-fluorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide
Uniqueness
N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties. This differentiates it from similar compounds that may have different substituents on the phenyl ring, affecting their reactivity and biological activity.
Properties
IUPAC Name |
N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-10-13(20-19(23)17-12-24-17)11-21(18)14-6-8-16(9-7-14)25-15-4-2-1-3-5-15/h1-9,13,17H,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQATRZDETZCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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